molecular formula C14H22ClN3O B1398376 2-Amino-1-(4-benzyl-1-piperazinyl)-1-propanone hydrochloride CAS No. 1236265-35-2

2-Amino-1-(4-benzyl-1-piperazinyl)-1-propanone hydrochloride

Cat. No.: B1398376
CAS No.: 1236265-35-2
M. Wt: 283.8 g/mol
InChI Key: NCRDZTSZVODTHF-UHFFFAOYSA-N
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Description

2-Amino-1-(4-benzyl-1-piperazinyl)-1-propanone hydrochloride is a chemical compound with a molecular formula of C13H20ClN3O It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(4-benzyl-1-piperazinyl)-1-propanone hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-benzylpiperazine and a suitable amino ketone precursor.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like ethanol or methanol, and catalysts to facilitate the reaction.

    Formation of Intermediate: The initial reaction between 4-benzylpiperazine and the amino ketone precursor leads to the formation of an intermediate compound.

    Hydrochloride Formation: The intermediate is then treated with hydrochloric acid to form the hydrochloride salt of 2-Amino-1-(4-benzyl-1-piperazinyl)-1-propanone.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The use of automated reactors and precise control of reaction parameters are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(4-benzyl-1-piperazinyl)-1-propanone hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino and piperazinyl groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reagents: Halogenating agents, such as chlorine or bromine, can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-Amino-1-(4-benzyl-1-piperazinyl)-1-propanone hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting the central nervous system.

    Biological Research: The compound is used in studies investigating its effects on cellular processes and signaling pathways.

    Industrial Applications: It may be utilized in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-Amino-1-(4-benzyl-1-piperazinyl)-1-propanone hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to changes in cellular signaling and physiological responses. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-1-(4-benzyl-1-piperazinyl)-1-ethanone hydrochloride: This compound is structurally similar but differs by having an ethanone group instead of a propanone group.

    4-Benzylpiperazine derivatives: Various derivatives of 4-benzylpiperazine share structural similarities and may exhibit comparable biological activities.

Uniqueness

2-Amino-1-(4-benzyl-1-piperazinyl)-1-propanone hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties

Biological Activity

2-Amino-1-(4-benzyl-1-piperazinyl)-1-propanone hydrochloride is a synthetic compound with a molecular formula of C13H20ClN3O. It belongs to the class of piperazine derivatives and has garnered attention in medicinal chemistry due to its potential pharmacological applications, particularly in the central nervous system (CNS) and as a modulator of various biological processes. This article reviews the biological activity of this compound, focusing on its mechanisms of action, research findings, and applications.

Chemical Structure and Properties

The compound's structure features a piperazine ring substituted with a benzyl group, which is critical for its biological activity. The hydrochloride salt form enhances its solubility and stability in biological systems.

PropertyValue
Molecular FormulaC13H20ClN3O
Molecular Weight273.77 g/mol
SolubilitySoluble in water
Melting PointNot specified

The biological activity of this compound is primarily mediated through its interaction with specific neurotransmitter receptors and transporters. It has been identified as a potential inhibitor of the dopamine transporter (DAT), which plays a crucial role in the regulation of dopamine levels in the brain. This action suggests that it may have implications for treating disorders related to dopamine dysregulation, such as schizophrenia and addiction.

Key Mechanistic Insights:

  • Dopamine Transporter Inhibition : The compound binds to DAT, potentially reducing the reuptake of dopamine and increasing its availability in synaptic clefts.
  • Receptor Modulation : Preliminary studies suggest it may also interact with serotonin receptors, influencing mood and anxiety-related pathways.

Biological Activity Studies

Research has explored various aspects of the compound's biological activity, including its effects on cellular processes and signaling pathways.

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant effects on neuronal cell lines. For instance, it has been shown to modulate calcium signaling pathways, which are vital for neurotransmitter release and neuronal excitability.

Case Studies

Several studies have reported on the efficacy of this compound in preclinical models:

  • Study 1 : A study investigating its effects on addiction-related behaviors in rats found that administration reduced the reinforcing effects of psychostimulants without inducing psychostimulant-like behaviors itself .
  • Study 2 : Another research project assessed its neuroprotective properties against oxidative stress in neuronal cultures, indicating potential therapeutic benefits for neurodegenerative diseases .

Applications in Medicinal Chemistry

The compound's unique structure makes it a valuable candidate for drug development. Its potential applications include:

  • Antidepressant and Anxiolytic Agents : Due to its interaction with serotonin receptors.
  • Antipsychotic Medications : As a DAT inhibitor, it may help manage symptoms of schizophrenia.
  • Neuroprotective Agents : Its ability to mitigate oxidative stress suggests possible use in treating conditions like Alzheimer's disease.

Properties

IUPAC Name

2-amino-1-(4-benzylpiperazin-1-yl)propan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O.ClH/c1-12(15)14(18)17-9-7-16(8-10-17)11-13-5-3-2-4-6-13;/h2-6,12H,7-11,15H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCRDZTSZVODTHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCN(CC1)CC2=CC=CC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.